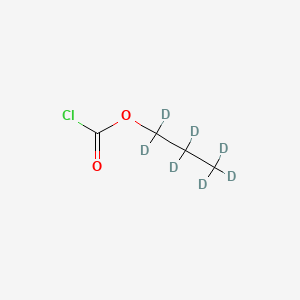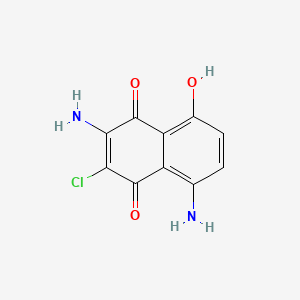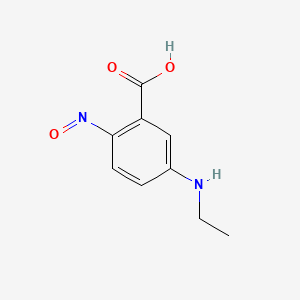
Propyl Chloroformate-d7
Vue d'ensemble
Description
Propyl Chloroformate-d7 is a certified reference material used for highly accurate and reliable data analysis . It has been used as a derivatization reagent in the quantification of dopamine, serotonin, and norepinephrine in human urine by solid-phase microextraction-gas chromatography-triple quadrupole mass spectrometry .
Molecular Structure Analysis
The linear formula of Propyl Chloroformate-d7 is ClCO2CD2CD2CD3 . The molecular weight is 129.59 .Chemical Reactions Analysis
Propyl Chloroformate-d7 has been used in the preparation of dipropyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate . It has also been used as a derivatization reagent in the quantification of certain neurotransmitters .Physical And Chemical Properties Analysis
Propyl Chloroformate-d7 is a liquid with a boiling point of 105-106 °C (lit.) and a density of 1.15 g/mL at 25 °C .Applications De Recherche Scientifique
Solvolysis Reaction Pathway Analysis
Propyl Chloroformate-d7 is used in the study of solvolysis reactions. The extended Grunwald-Winstein equation applies to the solvolyses of n-propyl chloroformate in various solvents, indicating an addition-elimination pathway in most solvents and an ionization pathway in those with high ionizing power and low nucleophilicity .
Amino Acid Quantitative Analysis
This compound is also utilized in mass spectrometry-based methods for quantitative analysis of free amino acids. One such method involves propyl chloroformate/propanol derivatization followed by gas chromatography-quadrupole mass spectrometry (GC-qMS) analysis in single-ion monitoring mode . This process allows for automation of the entire procedure, including reagent addition, extraction, and injection into the GC–qMS system .
Safety and Hazards
Mécanisme D'action
Target of Action
Propyl Chloroformate-d7 is a stable isotope-labelled compound . It is primarily used as a derivatizing agent in analytical chemistry . The primary targets of Propyl Chloroformate-d7 are the functional groups in the molecules that it is intended to derivatize, such as the amine groups in amino acids .
Mode of Action
Propyl Chloroformate-d7 interacts with its targets (e.g., amino acids) through a chemical reaction known as derivatization . In this process, the compound reacts with the functional groups in the target molecules, modifying their chemical structure. This modification can enhance the properties of the target molecules, such as volatility and stability, which are crucial for analysis in techniques like gas chromatography .
Biochemical Pathways
The exact biochemical pathways affected by Propyl Chloroformate-d7 would depend on the specific molecules it is used to derivatize. For instance, when used to derivatize amino acids, it could potentially affect pathways involving these amino acids . .
Result of Action
The primary result of Propyl Chloroformate-d7’s action is the successful derivatization of target molecules, enhancing their properties for subsequent analysis . For example, derivatization can increase the volatility of amino acids, making them suitable for analysis by gas chromatography .
Action Environment
The action of Propyl Chloroformate-d7 is influenced by various environmental factors in the laboratory setting. These can include the pH of the solution, the temperature, and the presence of other reactive substances. Proper storage is also crucial for maintaining the compound’s stability and efficacy . It is typically stored at a temperature of 2-8°C .
Propriétés
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKDTTWZXHEGAQ-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745975 | |
| Record name | (~2~H_7_)Propyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl Chloroformate-d7 | |
CAS RN |
1228182-42-0 | |
| Record name | (~2~H_7_)Propyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)


![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)




![Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B569939.png)